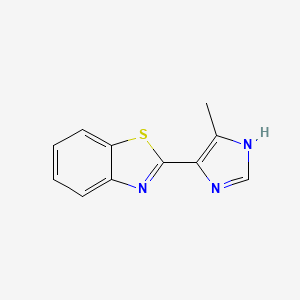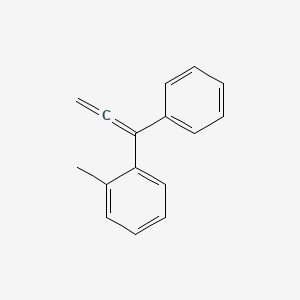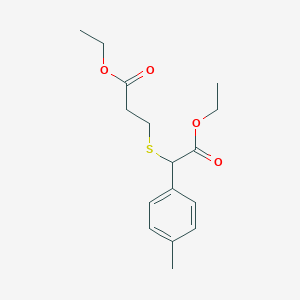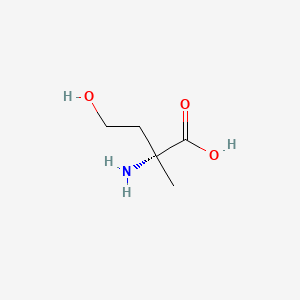
1-phenyl-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring This compound is part of the azepine family, which includes various derivatives with significant biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-azepine can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of N-(buta-1,3-dienyl)imines. This reaction typically requires the use of potassium tert-butoxide as a base, leading to the formation of 4,5-dihydro-3H-azepines . Another method involves the recyclization of small and medium carbo- or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods: Industrial production of this compound often relies on scalable one-pot synthesis procedures. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of azepine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Azepinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro azepines.
Substitution: Functionalized azepine derivatives with various substituents.
Aplicaciones Científicas De Investigación
1-Phenyl-1H-azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-phenyl-1H-azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-Phenyl-1H-azepine can be compared with other similar compounds, such as:
Benzodiazepines: These compounds have a similar seven-membered ring structure but contain two nitrogen atoms.
Oxazepines: These compounds contain an oxygen atom in the ring and are studied for their potential pharmacological activities.
Thiazepines: These compounds contain a sulfur atom in the ring and exhibit different biological activities.
Uniqueness: Its phenyl group enhances its stability and reactivity compared to other azepine derivatives .
Propiedades
Número CAS |
32446-13-2 |
|---|---|
Fórmula molecular |
C12H11N |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-phenylazepine |
InChI |
InChI=1S/C12H11N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h1-11H |
Clave InChI |
LGQKWCHXQUKUMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CN(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)



![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

